Product packaging for Sodium tetravanadate(Cat. No.:CAS No. 12058-74-1)

Sodium tetravanadate

Cat. No.: B077968
CAS No.: 12058-74-1
M. Wt: 425.74 g/mol
InChI Key: MEUWLDYIOXEQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium tetravanadate (Na₂V₄O₁₁) is an inorganic vanadium oxide compound serving as a versatile precursor and catalyst in advanced materials science and energy research. Its primary research value lies in its layered structure and the mixed-valence nature of its vanadium centers, which facilitate a wide range of redox reactions. A key application is in the development of high-performance, low-cost cathode materials for aqueous zinc-ion batteries (AZIBs) and lithium-ion batteries, where it demonstrates high specific capacity and excellent cycling stability. Furthermore, this compound acts as a potent homogeneous and heterogeneous oxidation catalyst in organic synthesis and in the oxidative degradation of environmental pollutants. Its mechanism of action often involves the reversible insertion/extraction of ions (e.g., Zn²⁺, Li⁺) into its crystal lattice in energy storage contexts, and its ability to cycle between V⁴⁺ and V⁵⁺ oxidation states in catalytic cycles, acting as an electron shuttle. Researchers also utilize it as a starting material for synthesizing other vanadium-based compounds and nanomaterials. This product is offered in high purity to ensure reproducible and reliable experimental results in these cutting-edge investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2O11V4-20 B077968 Sodium tetravanadate CAS No. 12058-74-1

Properties

CAS No.

12058-74-1

Molecular Formula

Na2O11V4-20

Molecular Weight

425.74 g/mol

IUPAC Name

disodium;oxygen(2-);vanadium

InChI

InChI=1S/2Na.11O.4V/q2*+1;11*-2;;;;

InChI Key

MEUWLDYIOXEQMU-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[V].[V].[V].[V]

Origin of Product

United States

Spectroscopic and Structural Elucidation of Sodium Tetravanadate Systems

X-ray Diffraction Analysis

X-ray diffraction (XRD) serves as a fundamental tool for the structural analysis of crystalline materials like sodium tetravanadate. By analyzing the diffraction patterns produced when X-rays interact with the crystal lattice, detailed information about the atomic-level structure can be obtained.

Single-Crystal X-ray Diffraction for Anion and Complex Structures

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a compound's crystal structure. carleton.edu This technique has been instrumental in revealing the complex architecture of the decavanadate (B1236424) anion, [V₁₀O₂₈]⁶⁻, which is the core component of this compound. wikipedia.orgresearchgate.net The structure of Na₆[V₁₀O₂₈]·18H₂O, for instance, has been confirmed by X-ray crystallography. wikipedia.org

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray diffraction (PXRD) is a powerful and rapid technique for identifying crystalline phases and assessing the purity of a sample. researchgate.netrsc.org In the context of sodium vanadates, PXRD is crucial for distinguishing between different vanadate (B1173111) species that may form under various synthesis conditions. researchgate.netrsc.org The diffraction pattern obtained from a powdered sample serves as a unique "fingerprint" for a specific crystalline compound. rsc.org

For this compound (decavanadate), PXRD patterns can be compared with standard patterns from crystallographic databases, such as the Joint Committee for Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD), to confirm its identity. researchgate.netresearchgate.net For example, the PXRD pattern of a synthesized sodium vanadate can be indexed to a specific monoclinic or orthorhombic system, and its lattice parameters can be calculated and compared with known values. researchgate.net Furthermore, PXRD can be used to monitor phase transformations, such as those induced by thermal treatment. smumn.edu For instance, a discrete supramolecular aggregate of a sodium vanadate complex can be transformed into an infinite three-dimensional network of β-NaVO₃ upon heating, a change that is readily observable by the alteration of the PXRD pattern. smumn.edu

Crystallographic Parameters and Space Group Determination of Sodium Vanadates

The analysis of single-crystal X-ray diffraction data allows for the precise determination of the crystallographic parameters of a compound, which include the dimensions of the unit cell (lattice parameters a, b, c, and angles α, β, γ) and the space group. The space group describes the symmetry elements present in the crystal structure.

Different sodium vanadate compounds crystallize in various space groups. For example, a new acid decavanadate compound, Na₂[H₄V₁₀O₂₈]·14H₂O, was found to crystallize in the triclinic system with the space group P-1. scienceopen.com Another decavanadate complex involving an organic cation was reported to have an orthorhombic system with the space group Cmca. researchgate.net The hydrated form of sodium decavanadate, Na₆[V₁₀O₂₈]·18H₂O, is known to crystallize in the triclinic system. crystalls.info In contrast, α'-NaV₂O₅, a related sodium vanadate, crystallizes in the centrosymmetric orthorhombic space group Pmmn. researchgate.net

The table below presents the crystallographic data for a representative sodium decavanadate compound.

Compound Formula Crystal System Space Group Unit Cell Parameters
Sodium Tetrahydrogendecavanadate TetradecahydrateNa₂[H₄V₁₀O₂₈]·14H₂OTriclinicP-1a = 11.282(5) Å, b = 10.424(3) Å, c = 8.502(1) Å, α = 112.81(2)°, β = 87.25(2)°, γ = 111.49(5)°

Data sourced from reference scienceopen.com.

Analysis of Vanadium Coordination Polyhedra

The versatility of vanadium's structural chemistry is largely due to the variety of coordination polyhedra it can adopt, which is influenced by its oxidation state. researchgate.net In the case of this compound (decavanadate), where vanadium is in the +5 oxidation state, the predominant coordination geometry is octahedral (VO₆). wikipedia.orgwikipedia.org

The [V₁₀O₂₈]⁶⁻ anion is constructed from ten such VO₆ octahedra that are distorted and share edges. scienceopen.com This arrangement creates a rigid and complex polyhedral cluster. Within this cluster, not all vanadium atoms are equivalent. There are three distinct sets of vanadium atoms based on their position and bonding within the decavanadate structure. wikipedia.org The V-O bond lengths vary depending on whether the oxygen atom is terminal or bridging between one or more vanadium centers. This variation in bond lengths leads to the distortion of the VO₆ octahedra. nih.gov The study of these coordination polyhedra is essential for understanding the reactivity and properties of the compound.

Supramolecular Interactions and Crystal Packing

In hydrated forms of sodium decavanadate, the water molecules are integral to the crystal lattice, forming extensive networks of hydrogen bonds. These hydrogen bonds can occur between the water molecules themselves, between water molecules and the oxygen atoms of the decavanadate anion, and between water molecules coordinating to the sodium ions. scienceopen.comproquest.com These interactions link the individual components—decavanadate anions, sodium cations, and water molecules—into a stable three-dimensional framework. researchgate.net The nature and extent of these supramolecular interactions can be influenced by the presence of other cations or organic ligands, leading to the formation of diverse and complex architectures. rsc.orgrsc.orgkuleuven.be The study of these interactions is critical for understanding the principles of crystal engineering and the design of new materials with specific properties. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding and structure of molecules and polyatomic ions by probing their vibrational modes. nih.gov For this compound, these techniques are particularly useful for characterizing the V-O bonds within the decavanadate anion.

The vibrational spectra of decavanadate are complex due to the large number of atoms and the low symmetry of the polyanion. qut.edu.au However, specific spectral regions can be assigned to particular types of V-O vibrations. The high-frequency region of the Raman and IR spectra is typically dominated by the stretching modes of the terminal V=O bonds. acs.org For instance, Raman spectra of decavanadate-containing minerals show intense bands in the 900-1000 cm⁻¹ range, which are attributed to the symmetric stretching of terminal V-O groups. qut.edu.au

Infrared (IR) Spectroscopy for Functional Group and V-O Vibrational Modes

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and vibrational characteristics of the vanadium-oxygen (V-O) bonds within the tetravanadate structure. youtube.commsu.edu The absorption of infrared radiation excites molecules into higher vibrational states, and the specific frequencies of absorption are characteristic of the bonds present. msu.edutanta.edu.eg In this compound, the IR spectrum is dominated by absorptions corresponding to the stretching and bending of various V-O bonds.

The V-O bonds in polyoxovanadates like tetravanadate can be categorized into several types: terminal V=O bonds (vanadyl), symmetric V-O-V bridging bonds, and asymmetric V-O-V bridging bonds. Each of these bond types vibrates at a characteristic frequency.

Detailed research findings indicate that the high-frequency region of the IR spectrum is particularly informative.

V=O Stretching: Strong absorption bands associated with the stretching vibrations of terminal vanadyl groups (V=O) are typically observed in the 950–1020 cm⁻¹ range.

V-O-V Asymmetric Stretching: Bands corresponding to the antisymmetric stretching of the V-O-V bridges generally appear in the 750–860 cm⁻¹ region. qut.edu.au

V-O-V Symmetric Stretching: The symmetric stretching modes of these bridges are found at lower frequencies, often between 500 and 700 cm⁻¹.

These distinct absorption regions allow IR spectroscopy to serve as a reliable method for confirming the presence of the polyoxovanadate framework in synthesized materials.

Vibrational Mode Typical IR Wavenumber Range (cm⁻¹) Bond Type
Terminal V=O Stretch950 - 1020Vanadyl Double Bond
Asymmetric V-O-V Stretch750 - 860Bridging Oxygen
Symmetric V-O-V Stretch500 - 700Bridging Oxygen
V-O Bending Modes< 500Various

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy complements IR spectroscopy by providing detailed information about the molecular structure, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The technique is highly sensitive to the specific arrangement of atoms in the polyoxovanadate cage, making it an excellent tool for structural fingerprinting.

For polyoxovanadates, the Raman spectra are often characterized by a series of sharp, intense bands in the high-wavenumber region. Studies on various sodium vanadate compounds, including those with layered structures, show distinct Raman signatures. qut.edu.auresearchgate.net The Raman spectra of materials containing decavanadate anions, which are structurally related to tetravanadate, show intense bands between 900 and 1000 cm⁻¹. qut.edu.auresearchgate.net For instance, two prominent bands are often seen around 991 cm⁻¹ and 965 cm⁻¹, which arise from the symmetric stretching modes of terminal V=O bonds in different local environments within the polyanion. qut.edu.au

The complexity and positions of these bands are directly related to the number of non-equivalent V=O groups in the structure. Bending modes of V-O-V and O-V-O units are observed at lower frequencies, typically in the 200–500 cm⁻¹ range. qut.edu.au The unique pattern of Raman bands serves as a definitive signature for the tetravanadate structure, allowing it to be distinguished from other vanadate species like metavanadate or decavanadate. ias.ac.in

Vibrational Mode Typical Raman Shift Range (cm⁻¹) Structural Significance
Symmetric V=O Stretch900 - 1010Fingerprint of terminal V=O groups
Asymmetric V=O Stretch800 - 900Antisymmetric modes
V-O-V Bending/Stretching200 - 700Polyoxovanadate framework vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei, providing invaluable data on structure, connectivity, and dynamics in both solid and solution states.

⁵¹V NMR for Vanadium Environments and Solution Speciation

Vanadium-51 (⁵¹V) NMR is particularly well-suited for studying vanadate systems due to the ⁵¹V nucleus's high natural abundance (99.75%) and sensitivity. huji.ac.il It provides direct insight into the coordination environment of each vanadium atom within a structure. In a solution, the chemical shift of a ⁵¹V nucleus is highly dependent on the size of the polyoxovanadate species, its protonation state, and the pH of the solution. researchgate.netresearchgate.net

In aqueous solutions of sodium vanadate, a complex equilibrium exists between various oligomeric species, including the monomer (V₁), dimer (V₂), tetramer (V₄), and pentamer (V₅). researchgate.net ⁵¹V NMR is capable of resolving signals for each of these species, allowing for detailed speciation studies. Research has shown that the tetravanadate species ([V₄O₁₂]⁴⁻) gives rise to a distinct resonance in the ⁵¹V NMR spectrum. For example, in a sodium metavanadate solution at a pH of 8.71, the tetravanadate species is observed alongside monomeric, dimeric, and pentameric vanadates. researchgate.net Other studies have identified the resonance for a tetravanadate species at approximately -576 ppm. udel.edu The ability to quantify the relative areas of these peaks allows researchers to understand the distribution of vanadate species under different conditions of concentration and pH. researchgate.net

Vanadate Species Typical ⁵¹V NMR Chemical Shift (ppm) Reference
Monovanadate (V₁)~ -534 to -560 researchgate.net
Divanadate (V₂)~ -560 to -572 researchgate.net
Tetravanadate (V₄) ~ -576 researchgate.netudel.edu
Pentavanadate (V₅)~ -583 researchgate.net
Decavanadate (V₁₀)~ -422, -496, -512 researchgate.net

Note: Chemical shifts are relative to VOCl₃ and can vary with pH and concentration.

Proton (¹H) and Other Nuclei NMR in Complex Systems

While ⁵¹V NMR provides information about the vanadium centers, Proton (¹H) NMR is used to investigate the role of protons in the system. This is particularly relevant for hydrated forms of this compound or when studying its interaction with proton-containing solvents or molecules. ¹H NMR can detect the presence of water of hydration within the crystal lattice and can provide information on the dynamics of these water molecules.

In more complex systems, NMR of other nuclei, such as Sodium-23 (²³Na), can also be employed. ²³Na NMR could provide information on the environment of the sodium counter-ions and their interaction with the tetravanadate polyanion, distinguishing between bound and free ions in solution. While specific studies focusing solely on ¹H or other nuclei NMR for pure this compound are less common than ⁵¹V studies, these techniques are integral to understanding the broader crystal chemistry and solution behavior of complex vanadate systems.

Electron Microscopy and Surface Characterization

Electron microscopy techniques are essential for visualizing the micromorphology and surface features of materials at high resolution.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is widely used to characterize the morphology, size, and surface topography of crystalline this compound. The technique provides high-resolution images that reveal the shape and aggregation state of the particles. SEM analyses of various synthesized sodium vanadate compounds have shown diverse morphologies, including nanorods, nanowires, and belt-like structures. researchgate.net For instance, studies on related sodium hexavanadates and other polyvanadates have revealed fibrous or rod-shaped nanomaterials, with dimensions ranging from tens of nanometers in width to several micrometers in length. researchgate.net SEM images can clearly show whether the synthesized product consists of well-defined single crystals, polycrystalline aggregates, or amorphous particles, which is critical for correlating synthesis conditions with the resulting material properties.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution imaging of nanomaterials, providing detailed information about their morphology, size, and crystalline structure. In the study of sodium vanadate systems, particularly those synthesized as nanostructures like nanowires, TEM offers direct visualization of the material's architecture.

Researchers have successfully synthesized single-crystalline sodium vanadate (β-Na₀.₃₃V₂O₅) nanowires using methods such as chemical solution deposition. researchgate.net Low-magnification TEM imaging of these materials reveals their wire-like morphology. researchgate.net These images provide critical data on the dimensions of the nanostructures, including their diameter and length, which can range from nanometers to micrometers. nih.govuchile.cl

High-resolution TEM (HR-TEM) goes a step further by imaging the atomic lattice of the material. In the case of sodium vanadate nanowires, HR-TEM images have confirmed their high crystallinity by showing well-defined lattice fringes. researchgate.net The analysis of these fringes allows for the measurement of interplanar spacing.

Furthermore, Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM to determine the crystal structure and growth direction of the nanowires. The resulting diffraction patterns, consisting of distinct spots, are indexed to a specific crystal lattice. For β-Na₀.₃₃V₂O₅ nanowires, SAED patterns have shown that the individual nanowires are single crystals and have determined their preferential growth direction, for instance, along the c-axis. researchgate.net

Table 1: TEM Analysis Findings for Sodium Vanadate Nanowires

Parameter Observation Significance
Morphology Wire-like structures researchgate.net Confirms the formation of nanowires.
Crystallinity High crystallinity confirmed by lattice fringes in HR-TEM researchgate.net Indicates a well-ordered atomic structure, crucial for electronic and electrochemical properties.
Growth Direction Determined from SAED patterns (e.g., along the c-axis) researchgate.net Provides insight into the synthesis mechanism and anisotropic properties of the material.

| Structure | Single-crystalline nature confirmed by HR-TEM and SAED researchgate.net | Differentiates from polycrystalline or amorphous materials, implying fewer defects. |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique frequently integrated with electron microscopy to perform elemental analysis. wikipedia.orgthermofisher.com It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. wikipedia.orgthermofisher.com Since each element emits X-rays at unique energy levels, an EDS spectrum provides a qualitative and semi-quantitative profile of the elemental composition of the sample. wikipedia.org

In the characterization of this compound, EDS is crucial for confirming the presence and distribution of the constituent elements—sodium (Na), vanadium (V), and oxygen (O). When analyzing synthesized sodium vanadate nanowires, an EDS spectrum will exhibit distinct peaks corresponding to these elements, verifying the successful incorporation of each element into the final product. researchgate.net This analysis is non-destructive and can be performed on localized regions of the sample, making it ideal for confirming the composition of individual nanostructures. thermofisher.comcreative-biostructure.com

The data obtained from EDS analysis serves as fundamental proof of the chemical makeup of the synthesized material, complementing structural data from techniques like XRD and TEM. researchgate.net

Table 2: Typical EDS Data for Sodium Vanadate Nanostructures

Element Detected Significance
Sodium (Na) Yes researchgate.net Confirms the presence of the sodium cation.
Vanadium (V) Yes researchgate.net Confirms the presence of the vanadium core of the compound.

| Oxygen (O) | Yes researchgate.net | Confirms the presence of oxide anions. |

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy, X-ray Photoelectron Spectroscopy - XPS)

Beyond microscopy, other spectroscopic techniques provide deeper insights into the electronic structure and chemical states of this compound systems.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying vanadate species in solution. Different vanadate oligomers exhibit distinct absorption bands. For example, aqueous solutions of decavanadate species show characteristic absorption in the visible range up to 500 nm, with specific peaks around 360 nm and 400 nm. researchgate.net In contrast, solutions containing other species like metavanadate have significantly different spectra. researchgate.netresearchgate.net Therefore, UV-Vis spectroscopy can be employed to identify the specific vanadate species present in a solution and to monitor their stability or interconversion over time. researchgate.net

Table 3: Characteristic UV-Vis Absorption Bands for Vanadate Species

Vanadate Species Approximate Absorption Bands (nm) Reference
Decavanadate 360, 400 researchgate.net researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net In the analysis of sodium vanadate compounds, XPS provides crucial information on the oxidation states of vanadium. researchgate.net

High-resolution XPS spectra are recorded for the core levels of the constituent elements: V 2p, O 1s, and Na 1s.

V 2p Spectrum: The V 2p region is of particular interest as it reveals the oxidation state(s) of vanadium. The spectrum is typically deconvoluted into multiple peaks. For instance, peaks for V 2p₃/₂ and V 2p₁/₂ can be fitted to contributions from both V⁵⁺ and V⁴⁺ ions, allowing for the quantification of their relative abundance. researchgate.net In various sodium vanadium oxides, V⁵⁺ 2p₃/₂ peaks are observed around 517.5 eV, while V⁴⁺ contributions appear at slightly lower binding energies. researchgate.net

O 1s Spectrum: The O 1s peak, typically observed around 530 eV, corresponds to the oxygen in the vanadate structure. researchgate.net

Na 1s Spectrum: The Na 1s peak confirms the presence of sodium. For sodium compounds, this peak is generally found at a binding energy of approximately 1071-1072 eV. researchgate.netresearchgate.netthermofisher.com

This detailed information on elemental composition and oxidation states is vital for understanding the electrochemical and catalytic properties of this compound materials.

Table 4: Representative XPS Binding Energies for Sodium Vanadate Systems

Core Level Binding Energy (eV) Inferred Chemical State Reference(s)
V 2p₃/₂ ~517.5 V⁵⁺ researchgate.net
V 2p₃/₂ ~515.8 V⁴⁺ researchgate.net
O 1s ~530 V-O bonds researchgate.net

| Na 1s | ~1071 - 1072.4 | Na⁺ | researchgate.netresearchgate.net |


Theoretical and Computational Investigations of Sodium Tetravanadate and Polyoxovanadates

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic structure of polyoxometalates (POMs), including polyoxovanadates. umd.eduresearchgate.net It allows for the calculation of various properties such as molecular geometries, electronic energy levels, and charge distributions, providing a foundational understanding of their chemical reactivity. umd.eduresearchgate.netyoutube.com

DFT calculations are instrumental in characterizing the electronic states and orbital interactions within polyoxovanadate clusters. acs.orgunivie.ac.at These calculations can reveal the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in mixed-valence POV clusters, DFT can help to unravel the intricate distribution of V(IV) and V(V) centers, which is crucial for understanding their magnetic and redox properties. acs.org

The electronic structure of POVs is characterized by a significant delocalization of electrons across the V-O-V framework. acs.org DFT studies on various polyoxovanadate-alkoxide clusters have shown that the electronic properties can be tuned by modifying the ligands attached to the vanadium core. acs.orgnih.gov For example, the energy of the V=O terminal bond ligand-to-metal charge transfer (LMCT) band is sensitive to the population of V(V) centers within the cluster. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the nature of bonding, indicating that major interactions occur between the lone pairs of oxygen atoms and the anti-bonding orbitals of carbon atoms in alkoxide ligands. scirp.org

Table 1: Representative DFT-Calculated Properties of Polyoxovanadate-Related Species

Property Value Compound Context Reference
Binding Energy per Na -694.94 kJ/mol Disodium 2-aminoterephthalate scirp.org
Binding Energy per Na -543.44 kJ/mol Trisodium 2-aminoterephthalate scirp.org
Binding Energy per Na -407.46 kJ/mol Tetrasodium 2-aminoterephthalate scirp.org

This table is interactive. Click on the headers to sort the data.

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in many chemical and biological systems, and polyoxovanadates are excellent models for studying these processes at metal oxide surfaces. nih.govacs.orgacs.org Computational studies, primarily using DFT, have been pivotal in understanding the thermodynamics and kinetics of PCET in POVs. nih.govaiche.org

These studies explore how the electronic structure of the cluster influences the thermodynamics of H-atom uptake and transfer. acs.org For example, the bond dissociation free energies (BDFEs) of surface O-H bonds can be calculated and correlated with the oxidation state distribution of the vanadium ions. nih.gov It has been shown that as the POV core becomes more reduced, the BDFE(O-H) values for the transfer of H atoms from the cluster are lower. nih.gov

Computational modeling can also distinguish between different PCET mechanisms, such as concerted proton-electron transfer (CPET) and stepwise electron transfer-proton transfer (ET-PT) pathways. nih.gov By calculating the energy barriers for each pathway, researchers can predict the preferred mechanism. nih.gov These investigations have revealed that the mechanism can be tuned by changing the substrate or by introducing heteroatoms into the POV framework. nih.gov

Molecular Dynamics Simulations for Solution Behavior and Stability

While DFT is powerful for understanding static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of polyoxovanadates in solution. acs.orgarxiv.org MD simulations model the movement of atoms and molecules over time, providing insights into processes like solvation, aggregation, and stability. acs.orgresearchgate.net

The collective behavior of POVs in solution is highly dependent on factors such as their charge, the nature of the solvent, and the type of counterions present. acs.org MD simulations of the [I@V₁₈O₄₂]q⁻ polyoxoanion in water and acetonitrile have shown that in aqueous solution, significant agglomeration only occurs for the least-charged species when paired with hydrophobic counterions. acs.org In contrast, strongly solvated alkali metal counterions can hinder this aggregation. acs.org In less polar solvents like acetonitrile, ion pairing and agglomeration are generally more effective. acs.orgresearchgate.net

These simulations also provide detailed information about the solvation shell around the polyoxoanion. acs.org For instance, studies on the Keggin anion [PW₁₂O₄₀]³⁻ have shown that the terminal oxygen atoms are more effectively solvated by water than the bridging oxygen atoms due to their more exposed positions. acs.org Understanding these solution dynamics is crucial for applications where controlled deposition from solution onto surfaces is required. researchgate.net

Analysis of Intermolecular and Non-Covalent Interactions

The stability of polyoxovanadate structures and their interactions with other molecules are governed by a complex interplay of covalent and non-covalent interactions. frontiersin.org While covalent bonds form the V-O framework, non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces are crucial for the packing of these clusters in the solid state and their interactions with solvents, counterions, and substrates. nih.govnih.govmdpi.com

Computational methods can be used to identify and quantify these interactions. semanticscholar.orgescholarship.org For example, in the interaction of polyoxometalates with biological molecules like proteins, electrostatic forces and hydrogen bonding are often the dominant contributors to the binding affinity. frontiersin.orgnih.gov The analysis of X-ray structures, supported by computational modeling, has shown that positively charged amino acid residues are key binding sites for anionic polyoxovanadates. frontiersin.orgnih.gov Symmetry-Adapted Perturbation Theory (SAPT) is a particularly useful method for decomposing the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the nature of these non-covalent bonds. rsc.org

Table 2: Contribution of Different Non-Covalent Interactions to Protein-Protein Complex Stability

Interaction Type Average Energy Contribution System Context Reference
Hydrogen Bonds ~88% Phycocyanin Interfaces nih.gov
Van der Waals ~9.3% Phycocyanin Interfaces nih.gov

This table is interactive. Click on the headers to sort the data.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for mapping the reaction pathways and determining the energetics of chemical processes involving polyoxovanadates. researchgate.netacs.org By calculating the Gibbs free energy along a proposed reaction coordinate, researchers can identify transition states and intermediates, and thus elucidate reaction mechanisms. acs.org

A key area of investigation has been the nucleation and formation of POV clusters. DFT calculations have been used to study the step-by-step assembly of POV-alkoxide clusters from monomeric precursors. acs.org These studies have shown that the evolution of cyclic POVs to form more complex structures, like the Lindqvist-type anion, can be endergonic, but the presence of water can provide the thermodynamic driving force for the formation of mixed-valent species. acs.org

Furthermore, computational modeling can predict the thermodynamic stability of different POV structures and their various reduced or protonated forms. scirp.orgnih.gov For instance, the relative energies of different sodium salt conformers of a molecule can be calculated to determine the most stable structure. scirp.org This information is vital for understanding the conditions under which specific polyoxovanadate species will form and persist. acs.org

Reaction Mechanisms and Chemical Transformations of Sodium Tetravanadate

Oligomerization and Depolymerization Dynamics in Aqueous Media

The chemistry of sodium tetravanadate in water is characterized by a series of complex, pH-dependent equilibria involving various polyoxovanadate species. These dynamics include the breakdown (depolymerization) of the tetramer into smaller units and its potential to form larger oligomers.

In aqueous solutions, the speciation of vanadium(V) is highly sensitive to both pH and total vanadium concentration. Numerous vanadate (B1173111) species can form and coexist in equilibrium. At neutral pH, the decomposition of larger polyoxovanadates, such as decavanadate (B1236424), leads to the formation of smaller oligomers, including the cyclic tetravanadate ([V₄O₁₂]⁴⁻), as well as orthovanadate ([H₂VO₄]⁻, V₁) and other metavanadate species like [H₂V₂O₇]²⁻ (V₂) and [V₅O₁₅]⁵⁻ (V₅) mdpi.comresearchgate.net.

The distribution of these species is dictated by a series of protonation and condensation reactions. In highly alkaline solutions (pH > 13), the simple tetrahedral orthovanadate anion, [VO₄]³⁻, is the predominant species. As the pH is lowered, protonation occurs, leading to the formation of species like [HVO₄]²⁻ and [H₂VO₄]⁻. These protonated monomers then begin to oligomerize. The tetravanadate species, [V₄O₁₂]⁴⁻, is a significant component in the pH range of approximately 7 to 9. Further acidification leads to the formation of larger, more stable polyanions like the orange-colored decavanadate ion, [V₁₀O₂₈]⁶⁻, which is most stable in the pH range of 2–6 mdpi.com. The complex interplay between these species is often represented by speciation diagrams, which map the relative concentration of each vanadate ion as a function of pH for a given total vanadium concentration.

Table 1: Predominant Vanadium(V) Species in Aqueous Solution at Different pH Ranges

pH Range Predominant Vanadate Species Formula
> 13 Orthovanadate [VO₄]³⁻
9 - 12 Hydrogenvanadates, Divanadate [HVO₄]²⁻, [V₂O₇]⁴⁻
7 - 9 Tetravanadate, Metavanadates [V₄O₁₂]⁴⁻, [H₂VO₄]⁻
2 - 6 Decavanadate [V₁₀O₂₈]⁶⁻

This table provides a simplified overview; the exact distribution depends on concentration and ionic strength.

Kinetic studies, often employing techniques like ⁵¹V NMR spectroscopy, have provided insight into the rates of transformation between different vanadate oligomers. For instance, the decomposition of the decavanadate ion ([V₁₀O₂₈]⁶⁻) at physiological pH (7.4) has been studied, revealing its conversion into smaller, more stable species under these conditions mdpi.com.

Research shows that the decomposition products include orthovanadate (V₁) and metavanadates such as the tetramer (V₄). The rates of these transformations can be quantified by monitoring the change in concentration of each species over time. In one study, the decomposition of a 1.0 mM sodium decavanadate solution at 25 °C and pH 7.4 was found to have a half-life of approximately 9 hours mdpi.com. The disappearance of the characteristic ⁵¹V NMR signals for decavanadate at -420, -494, and -510 ppm corresponds with the emergence and growth of signals for orthovanadate (-556 ppm) and the tetramer V₄ (-578 ppm) mdpi.comresearchgate.net. These kinetic measurements are crucial for understanding the bioavailability and reactivity of different vanadate species in biological or environmental systems, as the rate of interconversion determines which species is present to interact with other molecules.

Table 2: Kinetic Data for the Decomposition of 1.0 mM Sodium Decavanadate at pH 7.4 and 25°C

Species Process Parameter Value
Decavanadate ([V₁₀O₂₈]⁶⁻) Decomposition Half-life (t₁/₂) ~9 hours mdpi.com
Orthovanadate (V₁) Formation Rate Increases over time mdpi.comresearchgate.net

Redox Chemistry of Vanadium Centers in Polyoxovanadates

A defining feature of polyoxovanadates (POVs), including this compound, is their rich redox chemistry. The vanadium centers within the polyoxo-framework can exist in multiple oxidation states, most commonly +5, +4, and occasionally +3 sciopen.comrsc.org. This ability to accept and delocalize electrons makes POVs highly active in redox processes rsc.org.

Many POVs are mixed-valent, containing both V(IV) and V(V) centers rsc.orgnih.gov. The presence of these multiple oxidation states is key to their function as multi-electron reservoirs and redox catalysts nih.govnih.govornl.gov. The reduction of a V(V) center to V(IV) introduces an unpaired electron into the cluster, significantly altering its electronic and magnetic properties. This process is often reversible, allowing the cluster to mediate electron transfer reactions.

The specific redox potential of a POV is tunable and depends on factors such as the cluster's structure, the presence of heteroatoms, and the nature of coordinated ligands sciopen.comnih.govsciopen.com. For example, the reduction of V(V) precursors to V(IV) has been shown to be a key step in controlling the nucleation pathway, favoring the formation of fully reduced cyclic structures over mixed-valent Lindqvist-type clusters acs.orgnih.govnih.gov. The electrochemical properties of these clusters can be studied using techniques like cyclic voltammetry, which reveals the potentials at which the vanadium centers undergo oxidation and reduction. This redox flexibility is fundamental to their applications in catalysis and energy storage nih.govsciopen.com.

Ligand Exchange and Coordination Chemistry Mechanisms

The vanadium centers in polyoxovanadates are not only redox-active but also serve as sites for coordination and ligand exchange. The mechanisms of these substitution reactions can be broadly categorized as associative (A), dissociative (D), or interchange (I) pathways researchgate.netyoutube.comlibretexts.org. In an associative mechanism, the incoming ligand binds to the metal center before the leaving group departs, forming a higher-coordination intermediate. Conversely, a dissociative mechanism involves the departure of the leaving group first, creating a lower-coordination intermediate that is then attacked by the incoming ligand libretexts.org.

Furthermore, the nature of the ligands themselves can influence the cluster's properties. The steric bulk of surface ligands can affect the selectivity of cation binding, demonstrating that the coordination environment is crucial to the cluster's function nsf.gov. The coordination of different ligands, such as a chloride anion, to a heteroatom within a POV cluster can anodically shift the vanadium-based redox events, indicating a significant electronic interaction between the ligand, the heteroatom, and the vanadium-oxide framework nih.govnsf.gov.

Solid-State Phase Transformations

In the solid state, sodium vanadates can undergo phase transformations that involve significant structural reorganization. These transformations are often driven by thermal or hydrothermal conditions and can lead to the formation of materials with distinct morphologies and properties.

The crystallization of layered vanadates often proceeds through mechanisms that result in anisotropic growth, where the crystal grows at different rates along different crystallographic directions. This is particularly evident during the hydrothermal synthesis of polyoxovanadates researchgate.netjlu.edu.cn. Studies on layered vanadates with bulky interlayer cations have shown a fascinating growth and reorganization process researchgate.net.

Initially, at the early stages of crystallization, small, rod-like crystals may form. These crystals are elongated in a direction that is perpendicular to the vanadate layers. As the crystallization process continues, a reorganization occurs. These metastable rod-like structures transform into larger, more thermodynamically stable belt-like and plate-like crystals, where the largest surfaces are parallel to the internal vanadate layers researchgate.net. This morphological evolution is a clear example of anisotropic reorganization, driven by the minimization of surface energy and the intrinsic layered structure of the material. Understanding these growth mechanisms is essential for controlling the morphology of the final crystalline product, which in turn dictates its performance in applications such as catalysis and battery materials.

Interfacial Reaction Mechanisms in Electrochemical Systems

The performance and stability of this compound (Na₂V₄O₁₁) as a cathode material in electrochemical systems, particularly in sodium-ion batteries (SIBs), are intrinsically linked to the complex chemical and electrochemical phenomena occurring at the electrode-electrolyte interface. While specific, in-depth research exclusively focused on the interfacial reaction mechanisms of Na₂V₄O₁₁ is limited, a comprehensive understanding can be constructed by drawing parallels with analogous sodium-vanadium-oxide systems and general principles of interfacial science in battery technology.

Formation and Composition of the Cathode Electrolyte Interphase (CEI)

Upon initial charging of a sodium-ion cell with a Na₂V₄O₁₁ cathode, the electrolyte components, including the solvent (e.g., ethylene carbonate, diethyl carbonate) and the salt anion (e.g., PF₆⁻, ClO₄⁻), can undergo decomposition at the cathode surface due to the high operating potentials. This decomposition leads to the formation of a passivation layer, the CEI.

The composition of the CEI on vanadium-based cathodes is typically a complex mixture of inorganic and organic species. For instance, the reduction of carbonate-based solvents can lead to the formation of sodium alkyl carbonates (e.g., ROCO₂Na) and polymeric species. The decomposition of the salt anion can contribute inorganic components such as sodium fluoride (NaF) and sodium phosphates (NaₓPOᵧF₂). The presence of these components influences the ionic conductivity and stability of the interphase. A stable and ionically conductive CEI is crucial for facilitating the efficient transport of Na⁺ ions while preventing continuous electrolyte degradation.

Electrochemical Kinetics and Charge Transfer

The kinetics of the electrochemical reactions at the Na₂V₄O₁₁ interface are governed by the charge transfer resistance and the diffusion of sodium ions. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to probe these kinetic parameters. A typical Nyquist plot for a Na₂V₄O₁₁ cathode would exhibit a semicircle in the high-to-medium frequency region, corresponding to the charge transfer resistance (Rct) at the electrode-electrolyte interface, and a sloping line in the low-frequency region, representing the Warburg impedance associated with the solid-state diffusion of Na⁺ ions within the electrode material.

The magnitude of the charge transfer resistance is a key indicator of the interfacial kinetics. A lower Rct value signifies faster charge transfer and better rate capability. The stability of the Rct value over prolonged cycling is also indicative of the stability of the CEI. An increase in Rct upon cycling often suggests the continuous growth of a resistive CEI layer, which can impede Na⁺ transport and lead to capacity fading.

Influence of Electrolyte Composition

The choice of electrolyte plays a pivotal role in shaping the interfacial reaction mechanisms. The use of electrolyte additives, such as fluoroethylene carbonate (FEC), is a common strategy to engineer a more stable and effective CEI. FEC is known to preferentially oxidize on the cathode surface, forming a stable, NaF-rich CEI. This NaF-rich layer can effectively suppress further electrolyte decomposition and mitigate the dissolution of transition metal ions from the cathode material, thereby enhancing the cycling stability.

The concentration of the sodium salt in the electrolyte also impacts the interfacial behavior. Higher salt concentrations can alter the solvation structure of Na⁺ ions and influence the composition and properties of the CEI.

Degradation Mechanisms at the Interface

Several degradation mechanisms can occur at the Na₂V₄O₁₁ interface, leading to performance decay:

Continuous CEI Growth: In the absence of a stable passivation layer, the electrolyte can continuously decompose, leading to a thickening of the CEI. This increases the impedance of the cell and hinders Na⁺ diffusion.

Structural Surface Changes: The near-surface region of the Na₂V₄O₁₁ particles can undergo structural transformations during cycling, which can affect the interfacial kinetics and the stability of the electrode.

To provide a clearer understanding of the electrochemical performance, the following table summarizes typical data that could be expected from electrochemical characterization of a Na₂V₄O₁₁ cathode.

ParameterTypical Value RangeSignificance
Initial Discharge Capacity 100 - 150 mAh/gRepresents the initial sodium storage capability.
Charge Transfer Resistance (Rct) 50 - 200 ΩIndicates the ease of Na⁺ ion transfer at the interface. Lower values are desirable.
Na⁺ Diffusion Coefficient 10⁻¹⁰ - 10⁻¹² cm²/sReflects the rate of sodium ion transport within the electrode material.
Capacity Retention (after 100 cycles) 70 - 90%A measure of the long-term stability of the electrode.

Note: The values in this table are illustrative and can vary significantly based on the specific synthesis method, electrode formulation, electrolyte composition, and testing conditions.

Coordination Chemistry and Complex Formation of the Tetravanadate Anion

Tetravanadate as a Building Block in Heterometallic Coordination Compounds

The cyclic [V₄O₁₂]⁴⁻ anion is a fundamental unit in the assembly of more complex, heterometallic structures. Researchers have successfully functionalized this anion with various metal units, leading to the formation of novel coordination compounds with unique magnetic and structural properties.

For instance, the reaction of the tetravanadate anion with mixed copper(II) complexes incorporating α-amino acids and phenanthroline-derived ligands has yielded new heterometallic compounds. In these structures, the [V₄O₁₂]⁴⁻ anion can be directly linked to copper(II) units. For example, in the compounds [Cu(dmb)(Gly)(OH₂)]₂[Cu(dmb)(Gly)]₂[V₄O₁₂]·9H₂O and [Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂O, the tetravanadate anion is directly functionalized with the copper(II) complexes. nih.gov In other cases, the tetravanadate anion acts as a counterion to complex copper(II) cations, such as in [Cu(dmp)₂][V₄O₁₂]·C₂H₅OH·11H₂O. nih.gov

The coordination environment around the copper(II) centers in these compounds is often a distorted square pyramidal geometry, with donor atoms from the organic ligands forming the basal plane and an oxygen atom from the tetravanadate anion occupying the apical position. nih.gov These structures exhibit magnetic couplings that arise from Cu⋯O and Cu⋯Cu bridges. nih.gov

Furthermore, tetranuclear heterometallic complexes of nickel(II) and vanadium(V) have been synthesized using a phenol-based ligand. These complexes are built around a novel heterometallic eight-membered Ni₂V₂O₄ core. nih.gov

Table 1: Examples of Heterometallic Compounds Incorporating the Tetravanadate Anion

Compound Metal Centers Role of Tetravanadate Reference
[Cu(dmb)(Gly)(OH₂)]₂[Cu(dmb)(Gly)]₂[V₄O₁₂]·9H₂O Copper(II), Vanadium(V) Functionalized Building Block nih.gov
[Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂O Copper(II), Vanadium(V) Functionalized Building Block nih.gov
[Cu(dmp)₂][V₄O₁₂]·C₂H₅OH·11H₂O Copper(II), Vanadium(V) Counter-anion nih.gov

Interaction with Alkali and Transition Metal Cations

The interaction of polyoxovanadates, including the tetravanadate anion, with various cations is crucial for their stabilization and the formation of extended structures. The nature of the cation can influence the resulting structure and its properties.

Studies on polyoxovanadate-alkoxide clusters have shown that alkali metal cations (Li⁺, Na⁺, K⁺) can facilitate the reduction of the cluster. nsf.gov The degree of this effect depends on the size of the cation. nsf.gov While these studies focus on hexavanadates, the principles of cation interaction can be extended to other polyoxovanadate species. The binding of alkali cations to the surface of these clusters is influenced by the organic functionalization of the cluster, with longer alkyl chains on the surface ligands affecting the energetics of ion pair formation. nsf.gov

In the solid state, the anionic nature of the [V₄O₁₂]⁴⁻ cluster allows for its stabilization by various counterions. This can be achieved by using cations from the starting materials or by intentionally adding bulky cations. nih.gov Another strategy involves using cationic metal complexes to stabilize these clusters. nih.gov

The interaction with transition metal cations often leads to the formation of coordination polymers or frameworks. For example, in the compound [Co(Htpi)₂]{V₄O₁₂}, cobalt ions connect one-dimensional polyoxovanadate chains to form two-dimensional bimetallic oxide layers. nih.gov

Formation of Polyoxovanadate-Organic Hybrid Frameworks

The integration of polyoxovanadate clusters with organic ligands has led to the creation of a vast family of hybrid materials with diverse structures and functionalities. These materials can be classified based on the nature of the interaction between the inorganic and organic components.

In one class of hybrids, metal-organic units act as isolated cations that balance the charge of the polyoxovanadate anions. rsc.org In another, the organic ligand coordinates to a second transition metal, which is then linked to the polyoxovanadate cluster through oxygen bridges, resulting in zero-, one-, two-, or three-dimensional supramolecular structures. rsc.org

A series of organic hybrid polyoxovanadate clusters have been synthesized using hydro(solvo)thermal methods. rsc.org For instance, the tetravanadyl cluster [V₄O₄(μ-OH)₂(acac)₂(Htri)₂] can be modified by replacing the hydroxyl groups with deprotonated organic alcohol ligands to form new clusters. rsc.org

Three-dimensional polyoxovanadate-based metal-organic frameworks (POMOFs) have also been constructed. In the compound H[Cu(tpi)₂]{Cu₂V₇O₂₁}·H₂O, {Cu₂V₇} clusters are linked by copper cations and one-dimensional Cu-organic coordination chains to form a 3D framework. nih.gov In another example, [Co(Htpi)₂]{V₄O₁₂}, adjacent 2D bimetallic oxide layers, built from 1D polyoxovanadate chains and cobalt ions, are further connected by 1D Co-organic coordination chains to form a 3D POMOF. nih.gov

Table 2: Examples of Polyoxovanadate-Organic Hybrid Frameworks

Compound Dimensionality Description Reference
H[Cu(tpi)₂]{Cu₂V₇O₂₁}·H₂O 3D {Cu₂V₇} clusters linked by Cu cations and 1D Cu-organic chains. nih.gov
[Co(Htpi)₂]{V₄O₁₂} 3D 2D bimetallic oxide layers connected by 1D Co-organic chains. nih.gov

Supramolecular Chemistry Involving Tetravanadate Units

While much of the research on the supramolecular chemistry of polyoxovanadates has focused on the decavanadate (B1236424) anion, the principles are applicable to systems containing the tetravanadate anion. nih.gov The diverse supramolecular patterns observed around the decavanadate cluster in different cationic matrices highlight the importance of the microenvironment in these systems. nih.gov

Water molecules often play a significant role in the supramolecular assembly of these compounds, forming hydrogen-bonding networks that connect the polyoxovanadate anions and the cations. nih.gov For example, supramolecular water clusters, such as (H₂O)₉ and (H₂O)₃ clusters, have been observed to link the primary components in the crystal lattice. nih.gov

The organic ligands in hybrid materials also contribute to the supramolecular organization through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions direct the self-assembly of the individual components into well-defined one-, two-, or three-dimensional architectures. rsc.org The functionalization of polyoxovanadate clusters with various organic moieties has proven to be a valuable strategy for creating functional supramolecular structures. nih.gov

Environmental Chemistry and Sustainability Aspects

Pathways of Vanadate (B1173111) Species in Environmental Systems

The environmental fate and transport of vanadate species, including sodium tetravanadate, are governed by a complex interplay of chemical, physical, and biological factors. Vanadium is a naturally occurring element found in the Earth's crust and is released into the environment through both natural processes, such as the weathering of rocks and volcanic emissions, and anthropogenic activities. rsc.orgcdc.gov The combustion of fossil fuels, particularly residual fuel oils, is a major anthropogenic source of vanadium release to the atmosphere. cdc.gov

In environmental systems, the mobility, bioavailability, and potential toxicity of vanadium are largely dependent on its oxidation state and speciation. rsc.orgmdpi.comnih.gov Vanadium can exist in several oxidation states, but the most common in the environment are V(IV) and V(V). nih.govoup.com

In Soil Systems: The behavior of vanadate species in soil is influenced by factors such as pH, redox potential, and the presence of organic matter and mineral surfaces. mdpi.comnih.gov In aerobic conditions and at a pH above 4, the dominant form of vanadium is the V(V) oxyanion, vanadate (H₂VO₄⁻). oup.com Vanadate is structurally similar to phosphate and can be mobile in the soil, potentially leaching into groundwater. nih.govslu.se However, vanadate can also be adsorbed onto soil components like iron and aluminum (hydr)oxides, which can reduce its mobility. oup.comslu.se In more reducing and acidic conditions, V(IV) as the vanadyl cation (VO²⁺) becomes more prevalent. mdpi.com The vanadyl cation can form strong complexes with organic matter, which can affect its stability and transport. oup.comslu.se

In Aquatic Systems: In aquatic environments, the speciation of vanadium is also primarily controlled by pH and redox conditions. nih.gov In well-oxidized waters, V(V) as vanadate oxyanions (H₂VO₄⁻ and HVO₄²⁻) is the predominant form. mdpi.comnih.gov These species are relatively soluble and can be transported over long distances in surface waters. Under moderately reducing conditions, V(IV) species become more stable. nih.gov The concentration of vanadium in natural waters can be influenced by its adsorption to colloidal iron (hydr)oxides. slu.se

The following table summarizes the key factors influencing the environmental pathways of vanadate species:

Environmental FactorInfluence on Vanadate Species
pH Affects the speciation between the more mobile vanadate (V(V)) at higher pH and the less mobile vanadyl (V(IV)) at lower pH. mdpi.comoup.com
Redox Potential Oxidizing conditions favor the formation of V(V) (vanadate), while reducing conditions favor V(IV). mdpi.com
Organic Matter Can form complexes with V(IV), influencing its stability and mobility. oup.comslu.se
Mineral Surfaces Adsorption to iron and aluminum (hydr)oxides can decrease the mobility of vanadate in soil and water. oup.comslu.se

Sustainable Production and Utilization Strategies

Increasing environmental awareness has driven research into more sustainable methods for the production and utilization of chemical compounds, including this compound and other polyoxovanadates.

Sustainable Production:

Traditional methods for producing vanadium compounds can be energy-intensive and may generate significant waste streams. Sustainable production strategies aim to address these issues through various approaches:

Utilization of Waste Materials: One promising eco-friendly approach involves the extraction and synthesis of sodium vanadate nanostructures from industrial waste products like fly ash from power stations that burn heavy oil. ekb.egtandfonline.com This not only provides a valuable product from a waste stream but also helps in the remediation of hazardous materials. A selective precipitation method using sodium carbonate can be employed to prepare sodium vanadate nanorods from the leach liquor of fly ash. tandfonline.com

Green Synthesis Methods: The development of "green" synthesis routes that minimize the use of hazardous reagents and reduce energy consumption is a key area of research. Sonochemical synthesis, which utilizes ultrasonic irradiation, offers a simple, efficient, and environmentally friendly platform for the preparation of nanoscale polyoxovanadates. This method can be performed at room temperature and in shorter reaction times compared to conventional methods. Another sustainable approach involves a calcification and carbonization-ammonium process to transform sodium vanadate into vanadium oxide, which avoids the production of high-salt ammonia nitrogen wastewater. researchgate.net

The following table outlines some sustainable production strategies for vanadate compounds:

StrategyDescriptionKey Advantages
Waste Valorization Extraction and synthesis from industrial byproducts such as fly ash. ekb.egtandfonline.comReduces waste, provides an alternative raw material source, contributes to a circular economy.
Sonochemical Synthesis Use of ultrasonic waves to drive the chemical reaction. Energy efficient, faster reaction times, can be performed under ambient conditions.
Calcification and Carbonization-Ammonium Process A method to produce vanadium oxide from sodium vanadate without generating harmful wastewater. researchgate.netEnvironmentally friendly, avoids the production of toxic byproducts.

Sustainable Utilization:

The unique chemical properties of polyoxovanadates, including this compound, make them valuable in various sustainable applications, particularly in catalysis.

Catalysis for Green Chemistry: Polyoxovanadates are recognized for their catalytic activity in a range of organic transformations. They can function as efficient and reusable catalysts in oxidation reactions, which are fundamental processes in the chemical industry. acs.org Their ability to catalyze reactions under mild conditions and with high selectivity contributes to the principles of green chemistry by reducing energy consumption and minimizing the formation of unwanted byproducts. For instance, polyoxovanadate-based metal-organic frameworks (MOFs) have shown excellent performance as solvent-free catalysts for C-C bond formation, with the added benefit of being highly stable and reusable. acs.org

Energy Storage: Layered sodium vanadate nanobelts have demonstrated significant potential as a high-performing pseudocapacitive material for sodium-ion storage applications. rsc.orgacs.org The development of such materials is crucial for advancing energy storage technologies that rely on abundant and low-cost elements like sodium, offering a more sustainable alternative to lithium-ion batteries.

Future Research Directions and Perspectives

Addressing Current Challenges in Sodium Tetravanadate Chemistry

The development of this compound and related polyoxovanadate materials is not without its difficulties. A primary challenge lies in the synthesis and structural control of these compounds. The formation of polyoxovanadates is highly sensitive to reaction conditions such as pH, temperature, and the presence of templating agents, which can lead to a variety of structures. Achieving precise control over the desired topology and preventing the formation of undesired phases remains a significant research focus. escholarship.org

Furthermore, the characterization of these complex structures requires a combination of sophisticated analytical techniques. While methods like single-crystal X-ray diffraction provide detailed structural information, they are not always feasible for all synthesized materials. escholarship.org Developing reliable characterization methodologies to understand the structure-property relationships in both crystalline and amorphous polyoxovanadate materials is an ongoing effort.

In the realm of catalytic applications, preventing the deactivation of polyoxovanadate-based catalysts is a persistent issue. The active sites can be poisoned or the structure may degrade under harsh reaction conditions, leading to a loss of catalytic efficacy over time. Designing more robust and stable catalytic systems is a key objective for future research.

Emerging Research Frontiers in Polyoxovanadate Materials

Despite the challenges, several exciting research frontiers are emerging for polyoxovanadate materials, driven by their diverse and tunable properties.

One of the most promising areas is in energy storage, particularly in the development of non-aqueous redox-flow batteries. acs.org Polyoxovanadate-alkoxide clusters are being investigated as redox-active charge carriers. acs.org The ability of the metal oxide framework to store multiple electrons presents an opportunity for high-energy-density storage systems. acs.org The molecular engineering of these clusters to prevent crossover in battery membranes is a key aspect of this research. acs.org

The catalytic applications of polyoxovanadates are also expanding. Recent research has demonstrated the use of polyoxovanadate-based metal-organic frameworks (POMOFs) as highly efficient heterogeneous catalysts. acs.orgnih.gov For example, specific POMOFs have shown excellent activity in the synthesis of p-benzoquinones, which are important intermediates in the production of fine chemicals and pharmaceuticals. acs.orgnih.gov These materials can act as bifunctional catalysts, and their recyclability and structural stability make them attractive for sustainable chemical processes. nih.gov

In the biomedical field, polyoxovanadates are showing significant potential. researchgate.netuab.cat Research is actively exploring their anticancer, antimicrobial, and antiviral properties. researchgate.netuab.cat The ability of these compounds to interact with biological molecules and interfere with disease processes opens up possibilities for the development of new therapeutic agents. researchgate.netfrontiersin.org For instance, decavanadate (B1236424), a well-studied polyoxovanadate, has been shown to have a range of medicinal applications. researchgate.netuab.cat

The development of novel hybrid materials represents another key frontier. By combining polyoxovanadates with organic components, researchers can create materials with tailored properties. rsc.org These inorganic-organic hybrids can exhibit enhanced stability and a greater number of active sites for catalysis compared to pure polyoxovanadates. rsc.org The synthesis of nanoscale organic-inorganic hybrid compounds based on polyoxovanadates is also being explored for applications in areas like optical sensing.

Below is a table summarizing some of the emerging applications and the corresponding polyoxovanadate systems being investigated.

Research FrontierPolyoxovanadate SystemKey Findings and Potential Impact
Energy Storage Polyoxovanadate-alkoxide clustersCapable of storing multiple electrons, offering potential for high-energy-density non-aqueous redox-flow batteries. acs.orgacs.org
Catalysis Polyoxovanadate-based Metal-Organic Frameworks (POMOFs)Act as efficient and recyclable heterogeneous catalysts for the synthesis of important organic intermediates like p-benzoquinones. acs.orgnih.gov
Biomedical Applications Decavanadate and other POVsExhibit anticancer, antimicrobial, and antiviral activities, showing promise for new drug development. researchgate.netuab.catfrontiersin.org
Hybrid Materials Organic-inorganic hybrid polyoxovanadatesEnhanced stability and catalytic activity; potential for applications in optical sensing and advanced materials. rsc.org

Interdisciplinary Research Opportunities and Collaborations

The complexity and multifaceted nature of polyoxovanadate chemistry necessitate a highly interdisciplinary approach to research. Collaborations between different scientific disciplines are crucial for unlocking the full potential of these materials. acs.org

A significant area for interdisciplinary collaboration is at the intersection of chemistry and biology. acs.org Understanding the interactions of polyoxovanadates with biological systems, such as proteins and cells, requires the combined expertise of inorganic chemists, biochemists, and medical researchers. researchgate.netacs.org Such collaborations are essential for the rational design of polyoxovanadate-based drugs and for understanding their mechanisms of action. researchgate.netacs.org The study of polyoxometalates in biological systems can lead to unpredictable and groundbreaking discoveries that would not be possible within a single discipline. acs.org

The development of advanced materials for energy applications also benefits from interdisciplinary efforts. ukri.org Collaborations between materials chemists, electrochemists, and engineers are vital for designing and implementing polyoxovanadate-based components in batteries and other energy storage devices. ukri.org For example, the UK-Japan Core-to-Core Collaboration on polyoxometalate science brings together researchers from multiple countries to accelerate developments in functional materials for energy applications. ukri.org

Furthermore, the field of catalysis is enhanced by collaborations between synthetic chemists, computational chemists, and chemical engineers. Theoretical modeling can provide insights into reaction mechanisms at the molecular level, guiding the design of more efficient catalysts, while chemical engineering principles are essential for scaling up catalytic processes for industrial applications.

The growing number of scientific journals and international networks dedicated to interdisciplinary research in areas like polyoxometalate science is a testament to the importance of these collaborations. acs.orgukri.org Such platforms facilitate the sharing of knowledge and expertise, fostering the emergence of new research directions and accelerating scientific progress. ukri.org

Q & A

Q. How does pH influence the synthesis and stability of sodium tetravanadate complexes?

this compound ([V₄O₁₂]⁴⁻) formation is pH-dependent. At pH > 8, the cyclic tetravanadate anion is stable, while acidic conditions favor decavanadate ([V₁₀O₂₈]⁶⁻) clusters . For synthesis, maintain a basic pH (~9) using sodium metavanadate (NaVO₃) as a precursor. Adjusting pH also prevents protonation of co-ligands like amino acids (e.g., glycine, lysine), ensuring stable coordination to metal centers .

Q. What spectroscopic and crystallographic methods are used to characterize this compound structures?

  • Single-crystal XRD : Resolves bond lengths (e.g., Cu–N: 2.03–2.06 Å) and dihedral angles (e.g., 71.95°–75.00° in Cu/dmp complexes) .
  • FT-IR : Identifies V–O–V stretching vibrations (~700–900 cm⁻¹) .
  • Magnetic susceptibility measurements : Quantify paramagnetic behavior (e.g., χ vs. T plots for Cu²⁺ complexes) .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, V content) .

Q. What safety protocols are recommended when handling this compound?

  • Use respiratory protection (e.g., NIOSH-certified masks) to avoid inhalation .
  • Wear nitrile gloves and lab coats to prevent skin contact .
  • Store separately from food/feed and decontaminate spills immediately .

Q. What ligands stabilize this compound in coordination chemistry?

Neutral N-donor ligands (e.g., 4,4′-dimethoxy-2,2′-bipyridine, 2,9-dimethylphenanthroline) form stable chelates with Cu²⁺, enabling tetravanadate integration. Bulky ligands (e.g., dmp) prevent anion coordination, favoring counterion roles .

Advanced Research Questions

Q. How does the tetravanadate anion act as a bridging ligand vs. a counterion in copper complexes?

  • Bridging ligand : In [Cu(dmb)(Gly)]₂[V₄O₁₂], tetravanadate connects Cu²⁺ units via bis-monodentate bonding, influencing magnetic exchange .
  • Counterion : In [Cu(dmp)₂][V₄O₁₂], steric hindrance from methyl groups isolates the anion, reducing magnetic coupling .
    Method: Compare Cu⋯Cu distances (>10 Å in counterion systems vs. shorter in bridged complexes) and analyze magnetic data (e.g., J values) .

Q. How to resolve contradictions in magnetic properties of structurally similar tetravanadate complexes?

Example: Despite similar Cu²⁺/ligand components, [Cu(dmb)(Gly)]₂[V₄O₁₂] shows antiferromagnetism (θ = −14 K), while isolated-counterion systems exhibit weaker coupling. Approach:

  • Perform DFT calculations to model exchange pathways.
  • Correlate J values with structural parameters (e.g., bond angles, intermolecular distances) .

Q. What strategies design hybrid vanadates with 1D/2D configurations?

  • 2D structures : Use flexible ligands (e.g., 1-ethylimidazole) with Zn²⁺/Co²⁺ to form layered networks .
  • 1D chains : Combine rigid ligands (e.g., dmp) with Cu²⁺ to limit dimensionality .
    Key factor: Ligand steric/electronic properties dictate supramolecular assembly .

Q. How to assess the biological activity of this compound complexes?

  • Cytotoxicity assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa) .
  • Prooxidant activity : Measure ROS generation via DCFH-DA fluorescence .
  • Cell migration : Conduct scratch/wound-healing assays .
    Note: Water-soluble complexes (e.g., [Cu(dmp)₂][V₄O₁₂]) are ideal for in vitro studies .

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